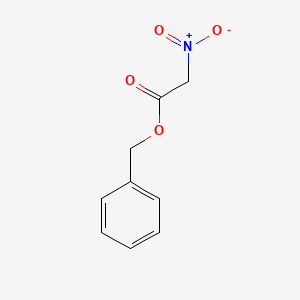

Benzyl 2-nitroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 2-nitroacetate is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 272342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzyl 2-nitroacetate has shown potential as a precursor in the synthesis of biologically active compounds. Nitro compounds, including this compound, are known for their diverse biological activities, which include:

- Antibacterial Properties : Nitro compounds have been investigated for their efficacy against various bacterial strains. For instance, derivatives of nitroacetic acid have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be a valuable compound in developing new antibiotics .

- Anticancer Activity : Research indicates that nitro compounds can exhibit antineoplastic properties. The mechanism often involves the generation of reactive nitrogen species that can induce apoptosis in cancer cells. This compound may contribute to this field by serving as a building block for more complex anticancer agents .

- Anti-inflammatory Effects : Some studies have highlighted the role of nitro compounds in modulating inflammatory pathways. This compound could be explored for its potential to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in various reactions:

- Synthesis of Isoxazoles : this compound can be utilized to synthesize isoxazole derivatives through cyclization reactions with activated alkenes or aldehydes. These isoxazoles are significant due to their pharmaceutical properties .

- Cascade Reactions : The compound can participate in cascade reactions that allow for multiple transformations in a single step without the need for intermediate purification. This efficiency is beneficial for synthesizing complex molecules with reduced reaction times and costs .

- Formation of Dioxadiazines : Recent studies have explored the use of nitroacetanilides derived from this compound in synthesizing dioxadiazine derivatives, which have applications in explosives and pharmaceuticals .

Materials Science

This compound's unique chemical structure allows it to be used in materials science:

- Polymer Chemistry : The compound can act as a monomer or cross-linking agent in polymer synthesis, enhancing the mechanical properties of polymers through the introduction of nitro groups .

- Functionalized Surfaces : Researchers are investigating the use of this compound to create functionalized surfaces that can interact with biomolecules, potentially leading to applications in biosensors and drug delivery systems .

Data Table: Applications Overview

| Application Area | Specific Use | Mechanism/Outcome |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | Inhibits bacterial growth |

| Anticancer agents | Induces apoptosis via reactive nitrogen species | |

| Anti-inflammatory agents | Modulates inflammatory cytokines | |

| Synthetic Organic Chemistry | Isoxazole synthesis | Cyclization with activated alkenes |

| Cascade reactions | Multi-step synthesis without purification | |

| Dioxadiazine formation | Used in explosives and pharmaceuticals | |

| Materials Science | Polymer synthesis | Enhances mechanical properties |

| Functionalized surfaces | Interacts with biomolecules for biosensing |

Case Studies

-

Antibacterial Activity Study :

A study evaluated the antibacterial effects of various nitro compounds against Staphylococcus aureus and Escherichia coli. This compound was among the tested compounds, showing promising inhibition zones comparable to established antibiotics . -

Synthesis of Isoxazole Derivatives :

Research demonstrated that this compound could effectively react with β-diketones to produce isoxazole derivatives under mild conditions, highlighting its utility as a synthetic intermediary in pharmaceutical development . -

Polymer Application :

An investigation into the use of this compound as a cross-linker in polymer matrices revealed improved mechanical strength and thermal stability, indicating its potential role in advanced material applications .

Propiedades

Número CAS |

30563-27-0 |

|---|---|

Fórmula molecular |

C9H9NO4 |

Peso molecular |

195.17 g/mol |

Nombre IUPAC |

benzyl 2-nitroacetate |

InChI |

InChI=1S/C9H9NO4/c11-9(6-10(12)13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Clave InChI |

BJADPMIJHRXIRO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C[N+](=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)C[N+](=O)[O-] |

Key on ui other cas no. |

30563-27-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.